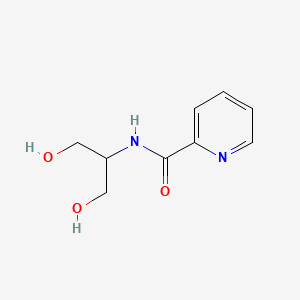
3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H6Br2F3NO and a molecular weight of 384.97 g/mol . This compound is known for its high reactivity and selectivity, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific methods and conditions can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the quinoline ring.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Used for modifying functional groups.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, coupling reactions can yield various substituted quinolines, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and selectivity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C11H6Br2F3NO |
|---|---|
Poids moléculaire |
384.97 g/mol |
Nom IUPAC |
3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H6Br2F3NO/c1-18-10-6-2-5(12)4-17-9(6)8(13)3-7(10)11(14,15)16/h2-4H,1H3 |
Clé InChI |
SGLMYALNQYXQRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(C=NC2=C(C=C1C(F)(F)F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


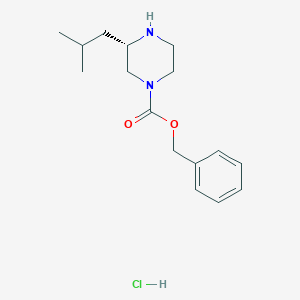
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
![7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine](/img/structure/B13091116.png)
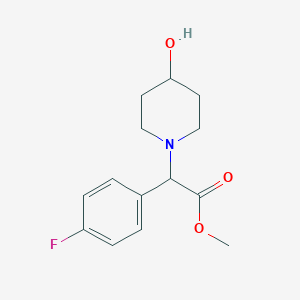
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
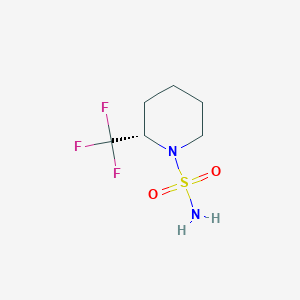
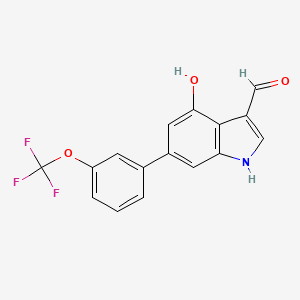
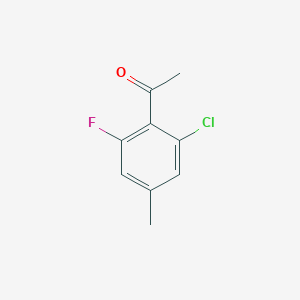
![tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13091144.png)
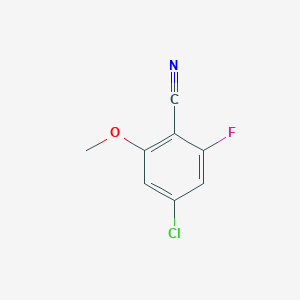
![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
